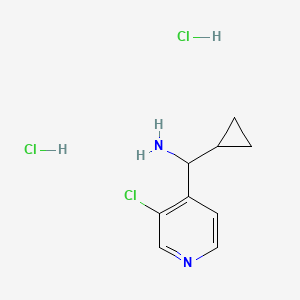
(3-Chloropyridin-4-yl)(cyclopropyl)methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(3-Chloropyridin-4-yl)(cyclopropyl)methanamine dihydrochloride is a useful research compound. Its molecular formula is C9H13Cl3N2 and its molecular weight is 255.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(3-Chloropyridin-4-yl)(cyclopropyl)methanamine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chloropyridine moiety attached to a cyclopropyl group via a methanamine linkage. Its molecular formula is C10H12ClN2·2HCl, indicating the presence of two hydrochloride ions. The structural characteristics contribute to its interaction with biological targets.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. Research has shown that it can inhibit various bacterial strains, suggesting its potential use as an antimicrobial agent. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways. This suggests a mechanism where the compound may trigger programmed cell death in malignant cells, making it a candidate for further development as an anticancer drug.
The exact mechanism of action for this compound is still under investigation. However, preliminary findings suggest that it may act as an inhibitor of specific enzymes involved in cellular signaling pathways. For instance, its interaction with dihydroorotate dehydrogenase (DHODH) has been noted, which is critical in pyrimidine biosynthesis and has implications for both cancer and infectious diseases.
Research Findings and Case Studies
Several studies have focused on the biological activity of this compound:
- Antimicrobial Activity : A study published in 2022 reported that derivatives of chloropyridine compounds showed promising activity against Mycobacterium tuberculosis, suggesting similar potential for this compound .
- Anticancer Studies : In vitro assays indicated that the compound could inhibit the proliferation of various cancer cell lines, with IC50 values comparable to established chemotherapeutics .
- Mechanistic Insights : Molecular docking studies have provided insights into how this compound binds to target proteins, offering a rational basis for its biological activity .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer |
| 2-(4-acetylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide | Structure | Antimicrobial, Anticancer |
| Pyrazolo[1,5-a]pyrimidines | Structure | Inhibitors of mycobacterial ATP synthase |
Eigenschaften
IUPAC Name |
(3-chloropyridin-4-yl)-cyclopropylmethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2.2ClH/c10-8-5-12-4-3-7(8)9(11)6-1-2-6;;/h3-6,9H,1-2,11H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDIAYGEDCEWJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=C(C=NC=C2)Cl)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














